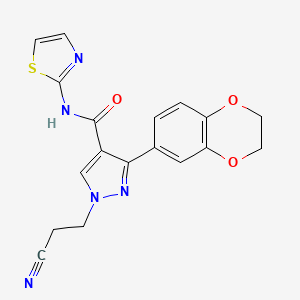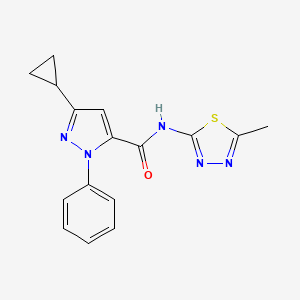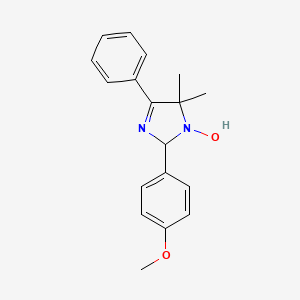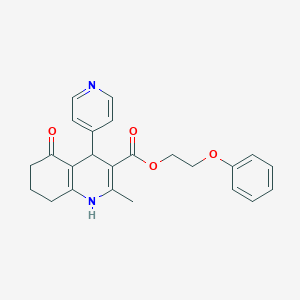
1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine, also known as BRD-K4477, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine acts as a competitive inhibitor of the BRD7 bromodomain, preventing its interaction with acetylated histones and thereby inhibiting gene transcription. This mechanism of action is similar to other bromodomain inhibitors, such as JQ1 and I-BET151.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine inhibits the growth of cancer cells in vitro and in vivo, indicating its potential as an anti-cancer agent. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine is its specificity for BRD7, which allows for targeted inhibition of this protein without affecting other bromodomain-containing proteins. However, its potency as an inhibitor is relatively low compared to other bromodomain inhibitors, which may limit its use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine in vivo.
Orientations Futures
For research on 1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine include investigating its potential as a therapeutic agent in various diseases, including cancer and inflammation. Additionally, further studies are needed to optimize its potency and selectivity as a BRD7 inhibitor, as well as to determine its pharmacokinetics and toxicity in vivo. Finally, the development of more potent and selective BRD7 inhibitors based on the structure of 1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Méthodes De Synthèse
1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine can be synthesized through a multistep process that involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound with high purity.
Applications De Recherche Scientifique
1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine has been used in various scientific research studies, particularly in the field of drug discovery and development. It has been identified as a potential inhibitor of the bromodomain-containing protein 7 (BRD7), which plays a crucial role in regulating gene expression and cell proliferation. Inhibition of BRD7 has been shown to have therapeutic potential in various diseases, including cancer and inflammation.
Propriétés
IUPAC Name |
(5-bromo-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClN2O/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(14)3-4-12(11)15/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKPEAQRTZVMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chlorophenyl)(4-ethylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-butyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4943289.png)

![5-{[(2,6-diethylphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4943305.png)


![1-{[(3-bromobenzyl)thio]acetyl}azepane](/img/structure/B4943323.png)
![N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4943328.png)
![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4943330.png)

![N-[2-(2-fluorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4943365.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4943378.png)
![5-[(3-cyclopropyl-1-phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B4943382.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine](/img/structure/B4943383.png)